molecular formula C15H11ClN2O2 B8419372 6-(2-chloro-6-methoxyphenyl)-3H-quinazolin-4-one

6-(2-chloro-6-methoxyphenyl)-3H-quinazolin-4-one

Cat. No. B8419372
M. Wt: 286.71 g/mol
InChI Key: YYEFUOTYAIIZDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-chloro-6-methoxyphenyl)-3H-quinazolin-4-one is a useful research compound. Its molecular formula is C15H11ClN2O2 and its molecular weight is 286.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-chloro-6-methoxyphenyl)-3H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-chloro-6-methoxyphenyl)-3H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(2-chloro-6-methoxyphenyl)-3H-quinazolin-4-one

Molecular Formula

C15H11ClN2O2

Molecular Weight

286.71 g/mol

IUPAC Name

6-(2-chloro-6-methoxyphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C15H11ClN2O2/c1-20-13-4-2-3-11(16)14(13)9-5-6-12-10(7-9)15(19)18-8-17-12/h2-8H,1H3,(H,17,18,19)

InChI Key

YYEFUOTYAIIZDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C2=CC3=C(C=C2)N=CNC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-3H-quinazolin-4-one (38.9 mg, 0.1728 mmol) dissolved in 2 ml N,N-dimethylacetamide in a 20 ml vial, 2-chloro-6-methoxy-phenylboronic acid (128.88 mg, 0.6914 mmol) dissolved in 1 ml ethanol and potassium carbonate (26.28 mg, 0.19 mmol) dissolved in 1 ml water were added. Triphenylphosphine (4.5 mg, 0.017 mmol) and tris(dibenzylideneacetone)dipalladium(0) (3.2 mg, 3.5 umol) were added to the mixture which refluxed overnight. The crude product was poured into 5 ml saturated bicarbonate solution and methylene chloride was used to extract the product. Solvent in the organic phase was removed under vacuum. The resulted residue was purified by preparative HPLC. 3.4 mg product was obtained. Yield: 24.3%; 1H NMR (500 MHz, DMSO-d6): δ 3.70812(s, 3H), 7.13816–7.15637 (dd, J1=7.945 Hz, J2=0.32 Hz, 1H), 7.18430–7.20184 (dd, J1=7.85 Hz, J2=0.92 Hz 1H), 7.40806–7.44074 (dd, J1=8.205 Hz, J2=8.135 Hz, 1H), 7.66531–7.68611 (dd, J1=8.305 Hz, J2=2.04 Hz, 1H), 7.71531–7.73209 (d, J=8.39 Hz, 1H), 7.92946–7.93334 (d, J=1.94 Hz, 1H), 8.16800 (s, 1H); ESI-MS: m/z 287 (M++1)
Quantity
38.9 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
128.88 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
26.28 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
4.5 mg
Type
reactant
Reaction Step Four
Quantity
3.2 mg
Type
catalyst
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
24.3%

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